molecular formula C21H16ClNO4 B4611580 benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate

benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate

Cat. No.: B4611580
M. Wt: 381.8 g/mol
InChI Key: UVWNARTWQJPMQI-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate is a useful research compound. Its molecular formula is C21H16ClNO4 and its molecular weight is 381.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.0767857 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization and Material Science

UV-Induced Graft Polymerization

UV-induced graft polymerization techniques have been utilized to modify cellulose fabrics, demonstrating the potential application of similar acrylate compounds in creating functional materials with enhanced properties like antibacterial abilities through the grafting of polyacrylamide. This approach could potentially extend to benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate for similar modifications on textiles or other cellulosic materials (Hong, Liu, & Sun, 2009).

Photopolymerization Initiators

Research into novel photoinitiators for polymerization processes reveals the importance of acrylate derivatives in developing efficient and specialized initiating systems for acrylates and methacrylates polymerization. This compound could potentially serve as a component in such systems, enhancing the photopolymerization rates and final conversion efficiencies of various acrylate-based polymers (Nayak & Mathias, 2005).

Organic Synthesis and Chemical Reactivity

Synthesis of Novel Compounds

The development of new chemical entities, such as the synthesis of benzo[b]furans from 2-chlorophenol derivatives, showcases the versatility of chlorophenyl-acrylate compounds in organic synthesis. By extension, this compound could be explored for its reactivity in forming novel heterocyclic compounds or as a precursor for pharmaceuticals and materials science applications (Protti, Fagnoni, & Albini, 2012).

Advanced Material Applications

Composite Materials

The synthesis and characterization of composite materials, such as glass fiber reinforced composites using acrylate derivatives, highlight the potential for this compound in creating new composite materials with tailored properties. Such composites could find applications in aerospace, automotive, and construction industries, leveraging the unique properties of the acrylate compound for enhanced performance and durability (Raval, Patel, & Vyas, 2002).

Properties

IUPAC Name

benzyl (Z)-3-(2-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO4/c22-17-10-5-4-9-16(17)13-18(23-20(24)19-11-6-12-26-19)21(25)27-14-15-7-2-1-3-8-15/h1-13H,14H2,(H,23,24)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWNARTWQJPMQI-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(=CC2=CC=CC=C2Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C(=C/C2=CC=CC=C2Cl)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate
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benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate
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benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate
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benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate
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benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate
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benzyl 3-(2-chlorophenyl)-2-(2-furoylamino)acrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.